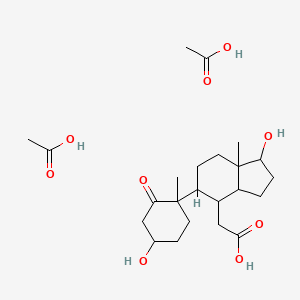![molecular formula C9H9N3O B2610630 N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034546-52-4](/img/structure/B2610630.png)
N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It’s a strategic compound for optical applications due to its simpler and greener synthetic methodology .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, a family to which our compound belongs, has been achieved through various methods. One such method involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . Another method involves a [3 + 2]-cycloaddition of N-aminopyridinium ylides and ynals to build the pyrazolo[1,5-a]pyridine core .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazolo[1,5-a]pyridine core. The presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .Chemical Reactions Analysis
The compound has been involved in regioselective C3-halogenations with N-halosuccinimides (NBS or NCS), providing a diverse array of C3-halogenated products .Scientific Research Applications
Antimicrobial Activities
N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide has been a key intermediate in synthesizing various heterocycles with potential antimicrobial properties. For example, compounds synthesized from this molecule have been evaluated as antimicrobial agents, showing promising results in fighting infections. This includes the creation of new coumarin, pyridine, pyrrole, thiazole, pyrido[2',3':3,4]pyrazolo[5,1-c]triazine, and aminopyrazole compounds (Bondock et al., 2008).
Insecticidal Applications
Use Against Cotton Leafworm
The compound has also served as a precursor for synthesizing various heterocycles, such as pyrrole, pyridine, and coumarin, with insecticidal properties. These new compounds were tested against the cotton leafworm, Spodoptera littoralis, indicating the potential use of this compound in developing insecticides (Fadda et al., 2017).
Neurodegenerative Disease Research
Alzheimer's Disease
Derivatives of this compound, specifically 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, have shown promise as acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, which are crucial in Alzheimer's disease research. These compounds have been shown to exhibit significant inhibitory activity against acetylcholinesterase, a key enzyme involved in Alzheimer's pathology (Umar et al., 2019).
Antioxidant Applications
Antioxidant Activity
In a study focusing on pyrazole-acetamide derivatives, N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide and its variations were synthesized and characterized. These compounds, including their coordination complexes, displayed significant antioxidant activity. This suggests the potential of this compound derivatives in developing antioxidants (Chkirate et al., 2019).
Cancer Imaging
Novel TSPO PET Ligands
Derivatives of this compound have been explored as ligands for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes, relevant in cancer imaging. Some of these derivatives showed subnanomolar affinity for TSPO and were used in positron emission tomography (PET) imaging for neuroinflammation (Damont et al., 2015).
Mechanism of Action
Target of Action
It is known that pyrazolo[1,5-a]pyrimidine derivatives, a family to which this compound belongs, have a wide range of biological activities and can interact with various targets such as cannabinoid hcb1 and hcb2 receptors, p38 kinase, and cb1 receptor antagonists .
Mode of Action
It is known that the compound is synthesized through a [3 + 2]-cycloaddition of n-aminopyridinium ylides and ynals, which results in the production of cyanated pyrazolo[1,5-a]pyridines . This suggests that the compound might interact with its targets through a similar mechanism.
Future Directions
properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7(13)11-8-3-5-12-9(6-8)2-4-10-12/h2-6H,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQLXFYILDQYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=CC=NN2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetate](/img/structure/B2610547.png)
![(E)-({2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine](/img/structure/B2610549.png)
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)


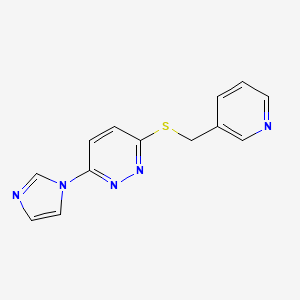
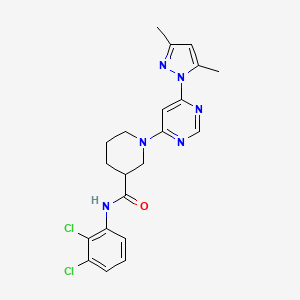
![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2610558.png)

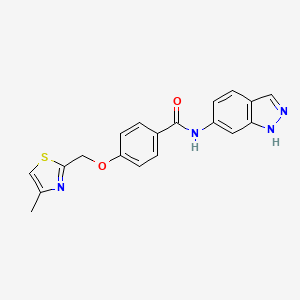

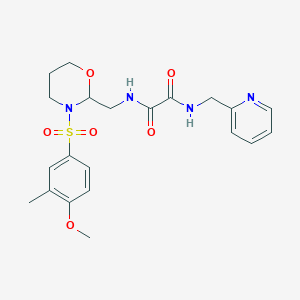
![{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2610567.png)
